molecular formula C19H21N3O4S B2375805 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide CAS No. 946317-90-4

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide

Cat. No. B2375805
M. Wt: 387.45
InChI Key: QPIAAOJONCHJMU-UHFFFAOYSA-N
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Description

The compound is a novel class of M4 positive allosteric modulators . It exhibited modest potency at the human M4 receptor (EC50=1.3 μM) and excellent efficacy as noted by the 14.6-fold leftward shift of the agonist concentration-response curve . It was also selective versus the other muscarinic subtypes and displayed excellent in vivo PK properties in rat with low IV clearance (11.6 mL/min/kg) and excellent brain exposure .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The process involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of the compound can be analyzed based on IR, 1H, 13C NMR and mass spectral data . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule, respectively. The IR data can give information about the functional groups present in the molecule .


Chemical Reactions Analysis

Thiazoles, which are part of the compound’s structure, are known to have diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .


Physical And Chemical Properties Analysis

The compound has excellent in vivo PK properties in rat with low IV clearance (11.6 mL/min/kg) and excellent brain exposure . More specific physical and chemical properties such as solubility, melting point, and specific gravity would require additional experimental data.

Scientific Research Applications

Synthesis and Bioactivity

Synthetic Pathways and Derivatives : Research has focused on synthesizing novel compounds with potential bioactivities. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from related starting materials have been synthesized and tested for their anti-inflammatory and analgesic properties. These studies highlight the versatility of similar compounds in synthesizing a variety of heterocyclic compounds with potential therapeutic applications (Abu‐Hashem et al., 2020).

Cytotoxicity and Antitumor Activity : Some derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against cancer cell lines, indicating the potential for compounds with this backbone to serve as leads in the development of new anticancer agents (Hassan et al., 2014).

Pharmaceutical Applications

Drug Development : Research into related compounds has led to the development of molecules with improved systemic exposure, suggesting the potential for optimizing the pharmacokinetic profiles of drugs based on similar chemical structures (Owton et al., 1995). Additionally, compounds with selective inhibitory activity against specific enzymes or receptors, such as histone deacetylase 6 (HDAC6), have been developed, showing promise in treating diseases like Alzheimer's by modulating protein aggregation and neuroprotective pathways (Lee et al., 2018).

Chemical Synthesis and Modification

Advanced Synthesis Techniques : The research also encompasses the development of advanced synthesis techniques for creating complex molecules. For instance, controlled isomerization processes have been used to synthesize carboxylic acid derivatives, demonstrating the chemical flexibility and potential for diverse functionalization strategies of related compounds (Serebryannikova et al., 2019).

Antimicrobial and Antibacterial Activities : Some studies have focused on synthesizing derivatives with antimicrobial and antibacterial activities, offering insights into how modifications to the chemical structure can enhance biological activity against specific pathogens (Alhameed et al., 2019).

properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-11-6-7-14(24-3)16-17(11)27-19(20-16)22(10-13-5-4-8-25-13)18(23)15-9-12(2)21-26-15/h6-7,9,13H,4-5,8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIAAOJONCHJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3CCCO3)C(=O)C4=CC(=NO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide

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